Benzyl 4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C24H21ClN2O5 This compound is notable for its intricate structure, which includes a quinoline core, a benzyl group, and various functional groups such as a nitro group, a chloro group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of Functional Groups: The nitro and chloro groups can be introduced through nitration and chlorination reactions, respectively. These reactions typically require strong acids such as nitric acid and hydrochloric acid.
Esterification: The carboxylate ester is formed through an esterification reaction, where the carboxylic acid group reacts with benzyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted quinoline derivatives.
Scientific Research Applications
Benzyl 4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, providing anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-N-(2-chloro-5-nitrophenyl)-1-piperazinecarbothioamide: This compound shares the benzyl and nitrophenyl groups but has a different core structure, leading to distinct biological activities.
2-Chloro-5-nitrobenzyl alcohol: This simpler compound contains the nitrophenyl group but lacks the quinoline core and other functional groups present in the target compound.
Uniqueness
Benzyl 4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups and its quinoline core. This unique structure provides a versatile platform for chemical modifications and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
benzyl 4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5/c1-14-21(24(29)32-13-15-6-3-2-4-7-15)22(23-19(26-14)8-5-9-20(23)28)17-12-16(27(30)31)10-11-18(17)25/h2-4,6-7,10-12,22,26H,5,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSPDTLFGUXXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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